3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound you mentioned is a complex organic molecule that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . The exact method for synthesizing “3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The imidazole ring, in particular, is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. The imidazole ring is known to participate in a variety of reactions due to its amphoteric nature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, imidazole compounds are generally soluble in water and other polar solvents .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds structurally related to the one , revealed their potent ligand activity for 5-HT(1A) receptors. Preliminary pharmacological evaluation indicated that certain derivatives exert anxiolytic-like and antidepressant-like activities in mice models. This suggests the potential for developing new derivatives with therapeutic applications in mental health disorders (Zagórska et al., 2009).
Molecular Studies and Receptor Affinity
Further structural and activity relationship studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones showed a spectrum of receptor activities, highlighting the role of substituents in enhancing receptor affinity and selectivity. These findings underscore the importance of chemical modifications in designing compounds with potential anxiolytic and antidepressant effects (Zagórska et al., 2015).
Dual-Target Directed Ligands
Research on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones aimed at developing dual-target-directed ligands that combine A2A adenosine receptor antagonistic activity with monoamine oxidase B inhibition. These compounds exhibit potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases, indicating a broad range of applications in medical research (Załuski et al., 2019).
Luminescence Sensing
In the field of material science, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives through luminescence sensing. This application demonstrates the potential of related compounds in developing advanced materials for chemical detection and sensing (Shi et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
2-benzyl-6-(2,3-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-15-10-9-13-20(16(15)2)29-17(3)18(4)30-21-22(26-24(29)30)27(5)25(32)28(23(21)31)14-19-11-7-6-8-12-19/h6-13H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEZKCOUUFILJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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